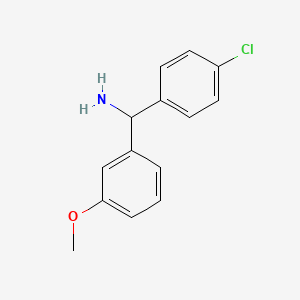

(4-Chlorophenyl)(3-methoxyphenyl)methanamine

CAS No.: 860183-08-0

Cat. No.: VC8301599

Molecular Formula: C14H14ClNO

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860183-08-0 |

|---|---|

| Molecular Formula | C14H14ClNO |

| Molecular Weight | 247.72 g/mol |

| IUPAC Name | (4-chlorophenyl)-(3-methoxyphenyl)methanamine |

| Standard InChI | InChI=1S/C14H14ClNO/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3 |

| Standard InChI Key | CAFMTLFNRNRJMR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |

| Canonical SMILES | COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |

Introduction

Structural Characteristics

Molecular Architecture

The core structure consists of a central methane group bonded to two aromatic rings: a para-chlorinated benzene and a meta-methoxylated benzene. The amine group () is directly attached to the methane carbon, creating a chiral center. The SMILES notation confirms the connectivity .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.72 g/mol |

| InChI Key | CAFMTLFNRNRJMR-UHFFFAOYSA-N |

| Predicted Collision Cross Section (Ų) | 154.5 ([M+H]+) |

The InChI string provides a complete stereochemical description .

Electronic and Steric Effects

The 4-chlorophenyl group exerts an electron-withdrawing inductive effect (-I), while the 3-methoxyphenyl group donates electrons via resonance (+M). This duality creates a polarized electronic environment, potentially influencing reactivity in nucleophilic or electrophilic reactions. Steric hindrance is moderate, as both substituents occupy para and meta positions relative to the methane bridge.

Synthesis and Production

Hypothetical Synthetic Routes

While no direct synthesis has been reported for (4-chlorophenyl)(3-methoxyphenyl)methanamine, analogous compounds suggest viable pathways. A patent (US8513415B2) describes the preparation of C-pyrazine-methylamines via condensation of diaryl imines with 2,3-dichloropyrazine . Adapting this method:

-

Imine Formation: React 4-chlorobenzaldehyde with 3-methoxybenzylamine to form .

-

Nucleophilic Addition: Treat the imine with a methylating agent (e.g., methyl Grignard) to yield the methanamine backbone.

-

Acid Hydrolysis: Cleave protecting groups using HCl or trifluoroacetic acid (TFA) .

Table 2: Proposed Reaction Conditions

| Step | Reagents/Conditions |

|---|---|

| Imine Formation | Ethanol, 60°C, 12h |

| Methylation | CH₃MgBr, THF, −20°C to 25°C |

| Hydrolysis | 6M HCl, reflux, 4h |

Industrial Scalability

Continuous flow reactors could enhance yield by minimizing side reactions. Solvent selection (e.g., THF or CH₂Cl₂) impacts reaction kinetics, with polar aprotic solvents favoring imine stability .

Physicochemical Properties

Collision Cross-Section and Mass Spectrometry

Ion mobility spectrometry predicts a collision cross-section (CCS) of 154.5 Ų for the ion . This value correlates with a compact conformation, likely due to intramolecular π-π stacking between aromatic rings.

Table 3: Predicted CCS Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 248.08367 | 154.5 |

| [M+Na]+ | 270.06561 | 169.7 |

| [M+NH4]+ | 265.11021 | 164.1 |

Solubility and Partition Coefficients

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2 using Crippen’s fragmentation method, indicating moderate lipophilicity. Aqueous solubility is likely low (<1 mg/mL), necessitating organic solvents (e.g., DMSO) for biological assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume